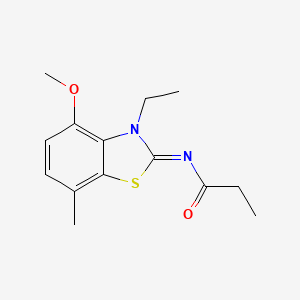

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

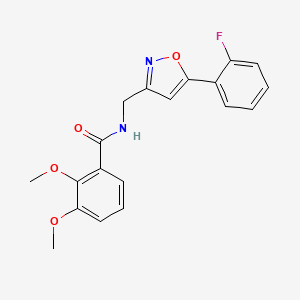

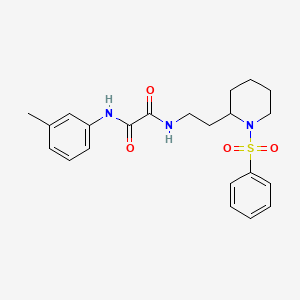

“N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide” is an organic compound containing a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is substituted with an ethyl group at the 3rd position, a methoxy group at the 4th position, and a methyl group at the 7th position. The benzothiazole is also connected to a propanamide group via a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiazole ring, with the various substituents attached at the specified positions. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the different functional groups present in the molecule. For example, the amide group might undergo hydrolysis, and the benzothiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the amide group might increase its polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Methoxyl and Ethoxyl Group Analysis in Lignin

The compound is utilized in the quantitative analysis of methoxyl and ethoxyl groups in lignin . This is crucial for understanding the reactivity and stability of lignin, which is a significant component in biofuels and bio-based chemicals production. The presence of methoxyl groups in lignin contributes to its antioxidant capacity and affects the rate of b-O-4 bond cleavage during alkaline pulping processes.

Fischer Indolization Synthesis

It serves as a precursor in the Fischer indolization process to synthesize various indole derivatives . These derivatives are important in pharmaceuticals and agrochemicals for their biological activities. The compound’s structure facilitates the formation of indole rings, which are core structures in many bioactive molecules.

Trifluoromethylpyridines Synthesis

This compound is involved in the synthesis of trifluoromethylpyridines , which are key structural motifs in active pharmaceutical ingredients. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals, making this application vital for drug development.

Amide Structural Analysis

In the field of organic chemistry, the compound is used to study the structural, physical, and spectral characteristics of amides . Understanding these characteristics is essential for the design of new compounds with desired properties for medical and industrial applications.

Alkyne Functional Group Study

The compound’s structure is relevant for the study of alkyne functional groups . Alkynes are unsaturated hydrocarbons with a carbon-carbon triple bond, and they are fundamental in organic synthesis. The compound can be used to explore reactivity patterns and stability of alkynes.

Cycloalkane Nomenclature and Reactivity

It aids in the understanding of cycloalkane nomenclature and reactivity . Cycloalkanes are saturated hydrocarbons with a ring structure, and they are prevalent in many natural compounds. The compound’s structure can be used as a model to study the naming conventions and chemical behavior of cycloalkanes.

Analgesic Potency Research

In pharmacology, the compound is studied for its effects on analgesic potency . Modifications to its structure, such as the addition of an N-ethyl substituent, can decrease its analgesic effects, providing insights into the design of pain-relieving drugs.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-5-11(17)15-14-16(6-2)12-10(18-4)8-7-9(3)13(12)19-14/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINASQCADYRURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873421.png)

![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)

![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)